

A Comparative Analysis of Energy Confinement Scaling in Heliotrons and Other Fusion Devices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heliotron*

Cat. No.: *B12084254*

[Get Quote](#)

A deep dive into the performance of **heliotron**-type fusion devices reveals distinct energy confinement characteristics when benchmarked against other stellarators and the more common tokamak designs. This guide provides a comparative analysis of energy confinement scaling, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of the operational principles and performance metrics of these varied magnetic confinement approaches.

At the heart of fusion energy research lies the challenge of confining a superheated plasma for a sufficient duration to allow for a significant number of fusion reactions to occur. The efficiency of this confinement is quantified by the energy confinement time (τ_E), a critical parameter in assessing the viability of a fusion reactor concept. This guide focuses on the **heliotron**, a specific type of stellarator, and compares its energy confinement scaling with that of other stellarators and tokamaks, the leading concepts in magnetic confinement fusion.

Fundamental Differences in Confinement Strategy

The primary distinction between tokamaks and stellarators (including **heliotrons**) lies in the generation of the confining magnetic field. Tokamaks, which are axisymmetric devices, rely on a strong toroidal magnetic field generated by external coils and a poloidal magnetic field created by a large current driven through the plasma itself.^{[1][2]} This plasma current is a key feature but also a source of potential instabilities that can disrupt the plasma.

Stellarators, in contrast, are non-axisymmetric and generate the entire confining magnetic field using a complex set of external coils.^{[1][2][3]} This eliminates the need for a large net plasma

current, making stellarators inherently more stable against current-driven disruptions and more amenable to steady-state operation.[1][4] **Heliotrons** are a specific class of stellarators characterized by a continuous helical coil and a pair of poloidal field coils, which produce a magnetic field with high rotational transform and shear.

Figure 1: Fundamental difference in magnetic field generation between tokamaks and stellarators.

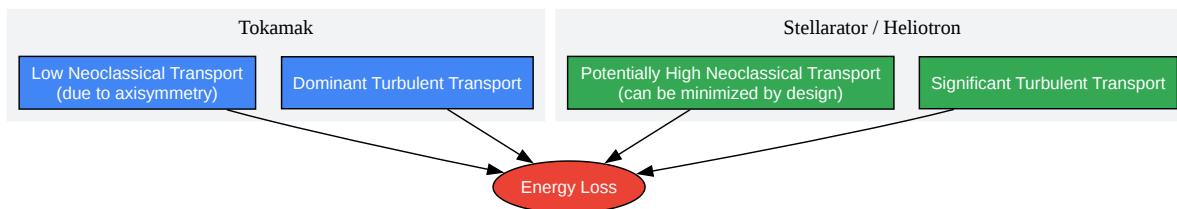
Empirical Scaling of Energy Confinement

To predict the energy confinement time in future devices, researchers rely on empirical scaling laws derived from multi-machine experimental databases. These scaling laws express the energy confinement time as a power law of various plasma and machine parameters.

For stellarators, the most widely used scaling law is the International Stellarator Scaling 1995 (ISS95). For tokamaks operating in the standard low-confinement mode (L-mode), a common scaling is the ITER L-mode scaling. The high-confinement mode (H-mode) in tokamaks offers significantly better confinement and has its own scaling laws, such as IPB98(y,2).

Comparison of Scaling Laws

Parameter	ISS95 (Stellarator L-mode)	ITER L-mode (Tokamak)
Formula	$\tau_E \sim a^{2.21} R^{0.65} P^{-0.59} n_e^{0.51} B^{0.83} \iota^{0.4}$	$\tau_E \sim I_p^{0.93} B_t^{0.15} P^{-0.69} n_e^{0.41} M^{0.19} R^{1.97} \epsilon^{0.58} \kappa_a^{0.78}$
Minor Radius (a)	Strong positive dependence	Not explicitly in this form
Major Radius (R)	Positive dependence	Strong positive dependence
Heating Power (P)	Negative dependence (degradation)	Strong negative dependence (degradation)
Plasma Density (n_e)	Positive dependence	Positive dependence
Magnetic Field (B)	Strong positive dependence	Weak positive dependence
Rotational Transform (i)	Positive dependence	N/A
Plasma Current (I_p)	N/A	Strong positive dependence
Isotope Mass (M)	No significant dependence observed	Positive dependence


Table 1: Comparison of the parametric dependencies of the ISS95 scaling for stellarators and the ITER L-mode scaling for tokamaks. Note that the exact exponents can vary slightly between different versions of the tokamak scaling laws.

A key observation is that both types of devices exhibit a degradation of confinement with increasing heating power. However, the dependence on other parameters differs significantly, reflecting the distinct physics governing transport in each configuration. Notably, stellarator confinement shows a strong positive dependence on the magnetic field strength and the rotational transform, a measure of the helical twist of the magnetic field lines. Tokamak confinement, on the other hand, is strongly dependent on the plasma current.

Transport Mechanisms: Neoclassical vs. Turbulent

The energy confinement in magnetic fusion devices is primarily limited by two types of transport: neoclassical and turbulent.

- Neoclassical transport arises from particle collisions in the complex magnetic field geometry. In non-axisymmetric stellarators, neoclassical transport can be significantly higher than in axisymmetric tokamaks, especially at low collisionalities.[5][6] However, modern stellarators, including **heliotrons** and optimized designs like Wendelstein 7-X, are specifically designed to minimize these neoclassical losses.[5]
- Turbulent transport is driven by small-scale fluctuations in the plasma and is generally considered the dominant energy loss channel in the core of most fusion plasmas.[5] The nature of turbulence can differ between tokamaks and stellarators due to their different magnetic field structures.

[Click to download full resolution via product page](#)

Figure 2: Primary transport mechanisms contributing to energy loss in tokamaks and stellarators.

Experimental Performance: A Side-by-Side Look

Experimental results from various devices provide a practical comparison of confinement performance. The Large Helical Device (LHD), a large **heliotron**, has demonstrated confinement times that are consistent with or even exceed the predictions of the ISS95 scaling law.[7] Similarly, the optimized stellarator Wendelstein 7-X has shown that its energy confinement is not limited by neoclassical transport and exhibits a favorable density dependence.[8]

When comparing experimental data, it is often observed that the L-mode confinement in stellarators is comparable to that in tokamaks of similar size.[1][9] However, tokamaks can

access the H-mode, a regime of improved confinement that is not as readily or universally achieved in stellarators.

Device	Type	Major Radius (R)	Minor Radius (a)	Magnetic Field (B)	Heating Power (P)	Achieved τE (approx.)
LHD	Heliotron	3.9 m	0.6 m	3 T	~10 MW	~0.3 s
W7-X	Stellarator	5.5 m	0.55 m	2.5 T	~5 MW	~0.2 s
JET	Tokamak	3.0 m	0.9 m	3.45 T	~25 MW	~0.5 s (H-mode)
JT-60U	Tokamak	3.4 m	1.0 m	4 T	~20 MW	~0.6 s (H-mode)

Table 2: Representative parameters and achieved energy confinement times for major **heliotron**, stellarator, and tokamak devices. The values for τE can vary significantly depending on the specific experimental conditions.

Experimental Protocols for Determining Energy Confinement Time

The experimental determination of the global energy confinement time (τ_E) is a cornerstone of fusion research. It is calculated as the ratio of the total stored energy in the plasma (W_p) to the net heating power ($P_{net} = P_{in} - dW_p/dt - P_{rad}$), where P_{in} is the input heating power and P_{rad} is the radiated power.

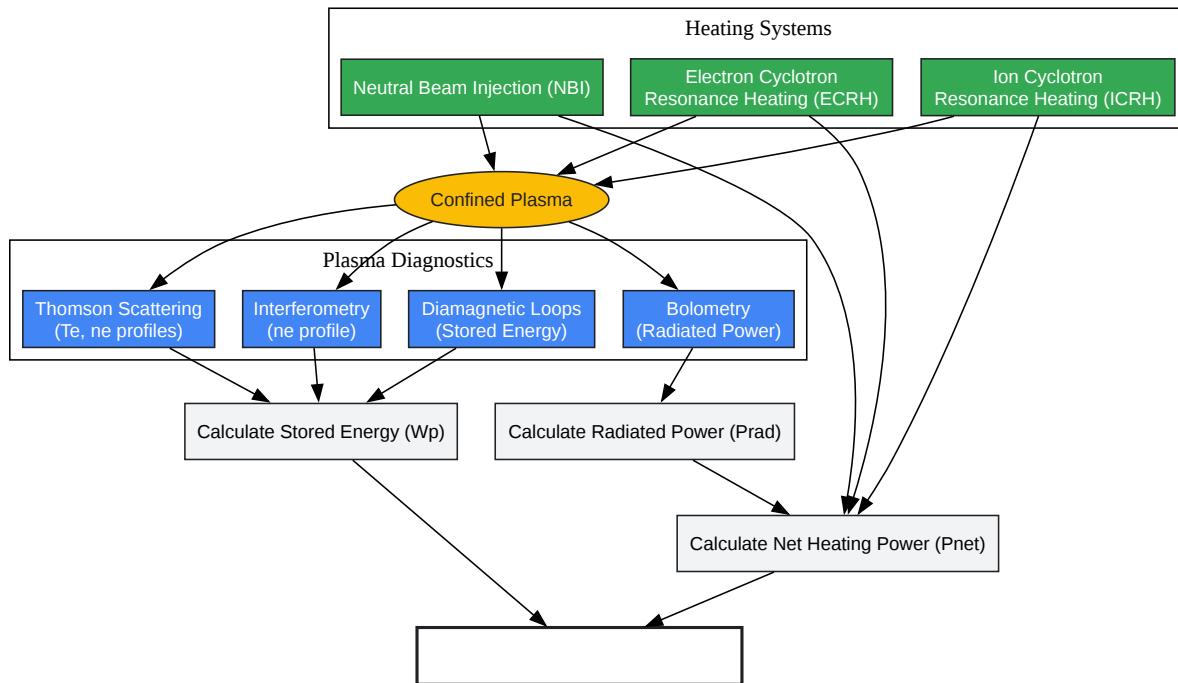

[Click to download full resolution via product page](#)

Figure 3: Simplified workflow for the experimental determination of energy confinement time.

Key Experimental Steps:

- **Plasma Heating:** A known amount of power is injected into the plasma using methods such as Neutral Beam Injection (NBI), Electron Cyclotron Resonance Heating (ECRH), or Ion Cyclotron Resonance Heating (ICRH).

- Measurement of Plasma Profiles: A suite of diagnostics is used to measure the electron and ion temperature (T_e , T_i) and density (n_e) profiles across the plasma radius. Thomson scattering and electron cyclotron emission are key for T_e , while charge exchange recombination spectroscopy is used for T_i . Interferometry and reflectometry provide n_e data.
- Calculation of Stored Energy (W_p): The measured temperature and density profiles are integrated over the plasma volume to determine the total kinetic stored energy. This is often corroborated by measurements from diamagnetic loops, which directly measure the change in magnetic flux due to the plasma's stored energy.
- Measurement of Radiated Power (P_{rad}): Bolometer arrays are used to measure the total power radiated from the plasma, which includes contributions from bremsstrahlung and line radiation from impurities.
- Calculation of Energy Confinement Time (τ_E): With the stored energy and net heating power determined, the energy confinement time is calculated. This is typically done at a quasi-stationary phase of the discharge where the stored energy is relatively constant ($dW_p/dt \approx 0$).

Conclusion

The analysis of energy confinement scaling reveals a complex interplay between magnetic field configuration, plasma parameters, and underlying transport mechanisms. **Heliotrons**, as a type of stellarator, offer the advantage of inherent steady-state operation without the risk of current-driven disruptions that can plague tokamaks. While their neoclassical transport can be a concern, modern designs have made significant strides in mitigating this loss channel.

Empirical scaling laws like ISS95 provide a framework for predicting the performance of future stellarators and show that their L-mode confinement is comparable to that of tokamaks. The key to advancing stellarator performance, including that of **heliotrons**, lies in further understanding and controlling turbulent transport, which remains the dominant energy loss mechanism in the core of these devices. The continued operation and analysis of data from large **heliotrons** like LHD and optimized stellarators like W7-X will be crucial in refining our understanding of energy confinement and paving the way for a commercially viable fusion power plant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Summary and research team | Collisional and turbulent transport in stellarators [sites.fusion.ciemat.es]
- 4. nhsjs.com [nhsjs.com]
- 5. astro.auth.gr [astro.auth.gr]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Energy Confinement Scaling in Heliotrons and Other Fusion Devices]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12084254#analysis-of-energy-confinement-scaling-in-heliotrons-versus-other-devices>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com